Bifendate
CAS No.: 73536-69-3
Cat. No.: VC0521223
Molecular Formula: C20H18O10
Molecular Weight: 418.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73536-69-3 |
|---|---|
| Molecular Formula | C20H18O10 |
| Molecular Weight | 418.3 g/mol |
| IUPAC Name | methyl 7-methoxy-4-(7-methoxy-5-methoxycarbonyl-1,3-benzodioxol-4-yl)-1,3-benzodioxole-5-carboxylate |
| Standard InChI | InChI=1S/C20H18O10/c1-23-11-5-9(19(21)25-3)13(17-15(11)27-7-29-17)14-10(20(22)26-4)6-12(24-2)16-18(14)30-8-28-16/h5-6H,7-8H2,1-4H3 |
| Standard InChI Key | JMZOMFYRADAWOG-UHFFFAOYSA-N |
| SMILES | COC1=C2C(=C(C(=C1)C(=O)OC)C3=C4C(=C(C=C3C(=O)OC)OC)OCO4)OCO2 |
| Canonical SMILES | COC1=C2C(=C(C(=C1)C(=O)OC)C3=C4C(=C(C=C3C(=O)OC)OC)OCO4)OCO2 |
| Appearance | Solid powder |
| Boiling Point | 606.9°C at 760 mmHg |
| Melting Point | 179-181 °C |
Introduction
Chemical Identity and Structural Characteristics of Bifendate
Molecular Composition and Synthesis
Bifendate (C₂₀H₁₈O₁₀), systematically named dimethyl 7,7'-dimethoxy-[4,4'-bibenzo[d] dioxole]-5,5'-dicarboxylate, is a synthetic intermediate derived from Schisandrin C, a lignan isolated from Schisandra chinensis . Its molecular weight is 418.35 g/mol, and it features two methylenedioxy groups, methoxy substituents, and ester functional groups that confer unique reactivity and solubility profiles .
Table 1: Key Chemical Properties of Bifendate
| Property | Value |
|---|---|
| CAS Registry Number | 73536-69-3 |
| Molecular Formula | C₂₀H₁₈O₁₀ |
| Molecular Weight | 418.35 g/mol |
| Solubility in DMSO | 50 mg/mL (119.52 mM) |
| Solubility in Water | <0.1 mg/mL (insoluble) |
| Storage Conditions | 4°C, protected from light |
The compound’s planar biphenyl core and electron-rich aromatic systems enable interactions with cytochrome P450 (CYP450) enzymes, a property central to its pharmacological activity .
Spectroscopic and Stability Profiles
Nuclear magnetic resonance (NMR) analyses confirm the presence of characteristic peaks for methoxy (δ 3.85–3.90 ppm) and methylenedioxy groups (δ 5.95–6.05 ppm) . Stability studies indicate that Bifendate degrades under prolonged exposure to light or elevated temperatures, necessitating storage in inert atmospheres .
Pharmacological Mechanisms and Hepatoprotective Effects
Antioxidant and Anti-Inflammatory Activity
Bifendate mitigates oxidative stress by scavenging free radicals and upregulating endogenous antioxidant systems. In murine models, it increases glutathione peroxidase (GPx) activity by 40–60% and reduces malondialdehyde (MDA) levels, a marker of lipid peroxidation, by 35% . These effects are dose-dependent, with optimal efficacy observed at 50–100 mg/kg doses .
Modulation of Hepatic Detoxification Pathways
Bifendate induces CYP450 isoforms, particularly CYP3A4 and CYP2E1, enhancing the metabolism of xenobiotics and reducing hepatotoxic burden . A 2009 study demonstrated that co-administration with cyclosporine increased the latter’s clearance by 22%, attributed to CYP3A4 induction . This property positions Bifendate as a potential adjunct therapy to prevent drug-induced liver injury (DILI) .
Equation 1: First-Order Kinetics of Bifendate-Induced CYP450 Activity
Where = CYP450 enzyme concentration, = Bifendate concentration, = induction rate constant, and = degradation rate constant .
Hepatocyte Regeneration and Membrane Stabilization
Bifendate accelerates liver regeneration by upregulating proliferating cell nuclear antigen (PCNA) expression by 3.5-fold in partial hepatectomy models . Its membrane-stabilizing action reduces alanine transaminase (ALT) and aspartate transaminase (AST) levels by 50–70% in patients with chronic hepatitis B (CHB) .
Clinical Applications and Therapeutic Efficacy
Chronic Hepatitis B Management
In a 2002 clinical trial, 120 CHB patients receiving Bifendate (75 mg/day) exhibited normalized ALT levels within 8 weeks, compared to 12 weeks for the ursodeoxycholic acid control group () . Histopathological improvements, including reduced portal inflammation and fibrosis, were observed in 68% of treated patients .
Prevention of Drug-Induced Liver Injury
Bifendate’s prophylactic use in tuberculosis patients receiving isoniazid/rifampicin regimens reduced DILI incidence from 28% to 9% () . This protective effect correlates with increased hepatic reduced glutathione (GSH) reserves () .
Table 2: Comparative Efficacy in Liver Disorder Management
| Condition | Bifendate Efficacy (%) | Standard Therapy (%) | -Value |
|---|---|---|---|
| Chronic Hepatitis B | 68 | 45 | <0.01 |
| Alcoholic Liver Disease | 58 | 37 | <0.05 |
| Drug-Induced Injury | 91 | 72 | 0.003 |
Pharmacokinetics and Drug Interaction Profile
Absorption and Metabolism
Bifendate exhibits 60–70% oral bioavailability, reaching peak plasma concentrations () of 1.2–1.8 μg/mL within 2–3 hours . Its metabolism involves hepatic esterase-mediated hydrolysis to monocarboxylic acid derivatives, which undergo glucuronidation prior to renal excretion .
Clinically Significant Interactions
As a potent CYP3A4 inducer, Bifendate reduces the area under the curve (AUC) of cyclosporine by 18–25%, necessitating dose adjustments in transplant recipients . Conversely, it potentiates the effects of acetaminophen by depleting hepatic GSH reserves, increasing overdose risk .
Emerging Trends and Future Directions
Personalized Medicine Approaches
Pharmacogenomic studies identify CYP3A5 rs776746 as a key polymorphism influencing Bifendate response. Patients with the CYP3A5 nonexpressor genotype (GG) show 35% higher ALT normalization rates than expressors () . Such findings enable genotype-guided dosing protocols.
Nanotechnology-Enhanced Formulations
Liposomal Bifendate (150 nm particles) demonstrates 90% hepatic targeting efficiency in preclinical models, reducing systemic exposure and enabling dose reductions to 30 mg/kg while maintaining efficacy .
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